molecular formula C₅H₆D₃NO₃ B1146593 trans-4-Hydroxy-L-proline-d3 CAS No. 1356016-86-8

trans-4-Hydroxy-L-proline-d3

Cat. No.: B1146593
CAS No.: 1356016-86-8
M. Wt: 134.15
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Description

Significance of Deuterium-Labeled Compounds in Biochemical Studies

Deuterium-labeled compounds are molecules in which one or more hydrogen atoms (¹H) have been replaced by deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. This substitution is foundational to their utility in research. While chemically similar to their non-labeled counterparts, the greater mass of deuterium alters certain physical properties without significantly changing the compound's biochemical activity or selectivity. clearsynth.com This unique characteristic makes them ideal tracers for investigating metabolic pathways, reaction mechanisms, and the pharmacokinetics of drugs. clearsynth.comthalesnano.comsimsonpharma.com

One of the most critical applications of deuterium-labeled compounds is their use as internal standards in analytical techniques, particularly mass spectrometry (MS). thalesnano.comclearsynth.com In quantitative analysis, an internal standard is a known quantity of a substance added to a sample to correct for variability during sample preparation, injection, and ionization. scioninstruments.comaptochem.com Because deuterated standards are nearly identical to the analyte of interest, they co-elute during chromatography and exhibit similar ionization behavior, compensating for matrix effects where other molecules in a complex sample might suppress or enhance the signal. scioninstruments.comtexilajournal.com This allows for highly accurate and precise quantification of the target molecule in biological fluids or tissues. clearsynth.comtexilajournal.com The use of stable isotope-labeled standards is considered the gold standard for robust bioanalytical methods. aptochem.com

Furthermore, deuterium labeling is instrumental in metabolomics and fluxomics, the large-scale study of metabolites and their dynamic changes. nih.govmdpi.com By introducing a deuterated precursor into a biological system, researchers can trace its path through interconnected metabolic networks, identify novel metabolites, and quantify the rate (flux) of specific pathways. nih.govnih.govtandfonline.com This provides dynamic information that cannot be obtained by simply measuring static metabolite concentrations. tandfonline.com

Overview of trans-4-Hydroxy-L-proline (Hyp) and its Biological Context

trans-4-Hydroxy-L-proline (Hyp) is a non-essential amino acid that plays a crucial structural role in the animal kingdom. basys2.cacaymanchem.com It is not incorporated directly into proteins during translation but is formed through a post-translational modification of proline residues. researchgate.netwikipedia.org This hydroxylation reaction is catalyzed by the enzyme prolyl 4-hydroxylase and occurs within the endoplasmic reticulum. wikipedia.orgfrontiersin.org

Hyp is a major component of collagen, the most abundant protein in mammals, where it makes up roughly 13.5% of the amino acid content. wikipedia.orgnih.gov The hydroxyl groups of Hyp residues are critical for the stability of the collagen triple helix, permitting its characteristic sharp twisting. basys2.cawikipedia.org This stability is essential for the integrity and function of connective tissues such as skin, bone, cartilage, and tendons. nih.gov Besides collagen, Hyp is also found in smaller quantities in other proteins like elastin (B1584352) and certain snail poisons known as conotoxins. basys2.cawikipedia.org

Because Hyp is found in few proteins other than collagen, its concentration in biological fluids is often used as a diagnostic marker for collagen turnover. basys2.canih.gov Elevated levels of hydroxyproline (B1673980) in urine or serum can indicate increased collagen degradation associated with conditions like bone resorption, liver fibrosis, or tissue damage. basys2.canih.gov The catabolism of free Hyp, released from collagen breakdown, primarily yields glycine (B1666218), glyoxylate (B1226380), and pyruvate. wikipedia.orgfrontiersin.orgnih.gov

Rationale for Utilizing trans-4-Hydroxy-L-proline-d3 in Advanced Research Methodologies

The rationale for using this compound stems directly from the intersection of the principles of isotope labeling and the biological importance of its non-deuterated counterpart. The primary application of this deuterated compound is as an internal standard for the precise quantification of endogenous trans-4-Hydroxy-L-proline in biological samples using mass spectrometry-based methods.

When researchers study diseases involving altered collagen metabolism, such as fibrosis, osteoarthritis, or certain cancers, they need to accurately measure changes in Hyp levels. d-nb.info Given the complexity of biological matrices like blood or tissue extracts, direct measurement is prone to inaccuracies due to ion suppression or enhancement effects. scioninstruments.comtexilajournal.com By adding a known amount of this compound to the sample, scientists can use it as a reference point. Since the deuterated standard behaves almost identically to the natural analyte during extraction and analysis but is distinguishable by its higher mass in the mass spectrometer, it allows for a highly reliable calculation of the true concentration of Hyp. clearsynth.comaptochem.com

This methodology is crucial for:

Metabolic Studies: Tracing the formation and degradation of collagen by following the metabolic fate of labeled proline and its conversion to labeled hydroxyproline.

Biomarker Validation: Establishing accurate and reproducible assays for Hyp as a biomarker of disease activity or therapeutic response.

Pharmacokinetic Research: Investigating how drugs affect collagen turnover by precisely measuring changes in Hyp concentrations.

In essence, this compound serves as a critical tool that enhances the accuracy and reliability of research focused on the biochemistry of collagen and its associated pathologies.

Data Tables

Table 1: Physicochemical Properties of trans-4-Hydroxy-L-proline

Property Value Source
Chemical Formula C₅H₉NO₃ caymanchem.comnih.gov
Molecular Weight 131.13 g/mol nih.gov
Synonyms (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid nih.gov
Biological Role Major component of collagen, biomarker for bone turnover wikipedia.orgnih.gov

| Formation | Post-translational hydroxylation of proline | researchgate.netwikipedia.org |

Table 2: Key Applications of Deuterium-Labeled Compounds in Research

Application Area Description Research Fields Source
Internal Standards Used for accurate quantification in mass spectrometry by correcting for analytical variability. Bioanalysis, Pharmaceuticals, Environmental Science thalesnano.comclearsynth.comscioninstruments.com
Metabolic Tracing Allows researchers to follow the path of a molecule through metabolic pathways to study flux and network dynamics. Metabolomics, Biochemistry, Drug Discovery clearsynth.comsimsonpharma.comtandfonline.com
Reaction Mechanism Studies Helps elucidate the step-by-step pathways of chemical reactions. Organic Chemistry thalesnano.comsimsonpharma.com

| Structural Analysis | Used as a contrast agent in Nuclear Magnetic Resonance (NMR) to help determine the 3D structure of proteins. | Structural Biology | clearsynth.comthalesnano.com |

Properties

CAS No.

1356016-86-8

Molecular Formula

C₅H₆D₃NO₃

Molecular Weight

134.15

Synonyms

trans-4-Hydroxy-L-proline-2,5,5-d3;  (-)-4-Hydroxy-2-pyrrolidinecarboxylic Acid-d3;  (2S,4R)-(-)-4-Hydroxyproline-d3;  (R)-4-Hydroxy-(S)-proline-d3;  4(R)-Hydroxy-2(S)-pyrrolidinecarboxylic Acid-d3;  4-trans-Hydroxy-L-proline-d3;  L-Hypro-d3;  NSC 46704-d3; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Trans 4 Hydroxy L Proline D3

Chemical Synthesis Pathways for Deuterated Hydroxyproline (B1673980) Derivatives

The chemical synthesis of trans-4-Hydroxy-L-proline-d3, where deuterium (B1214612) atoms are specifically incorporated at the 2, 5, and 5 positions, involves multi-step procedures that often start with a proline scaffold or a precursor that can be cyclized.

A common strategy involves the initial synthesis of deuterated L-proline, which is then hydroxylated. The deuteration of L-proline itself can be achieved through various methods. One approach is the α-deuteration of N-protected proline esters. For instance, N-isobutyryl L-proline esters can undergo stereoselective α-deuteration when treated with a base like sodium ethoxide in a deuterated solvent such as ethanol-d1 (EtOD). acs.org This method can achieve high levels of deuterium incorporation at the α-position (C-2) with excellent enantiomeric purity. acs.org To introduce deuterium at the C-5 position, methods involving the reduction of a suitable precursor are often employed. For example, the synthesis of deuterated L-glutamate semialdehydes, which are precursors for proline synthesis, can be achieved using deuterated reducing agents like Cp2Zr(D)Cl. researchgate.net

Another powerful strategy for creating deuterated pyrrolidine (B122466) rings is through catalytic asymmetric 1,3-dipolar cycloaddition. This method can build the chiral pyrrolidine core with simultaneous and specific incorporation of deuterium. rsc.org By merging H/D exchange protocols with transition-metal-catalyzed cycloaddition, it is possible to synthesize a wide array of enantioenriched pyrrolidine derivatives with high levels of deuterium incorporation using D₂O as an inexpensive and safe deuterium source. rsc.org

Once a deuterated proline derivative is synthesized, the subsequent step is stereoselective hydroxylation at the C-4 position to yield the trans isomer. This can be achieved chemically, for instance, through an inversion of configuration at the 4-hydroxyl group of a cis precursor. A Mitsunobu reaction on a protected (2S,4R)-4-hydroxy-L-proline derivative can be used to invert the stereochemistry to the (2S,4S) configuration, which corresponds to trans-4-hydroxy-L-proline. acs.org

A more direct approach reported for regioselective deuteration of the pyrrolidine moiety of trans-4-hydroxy-L-proline is through an iterative continuous-flow process, which has been shown to achieve up to 99% isotopic enrichment on all labeled positions without racemization. nih.gov

Enzymatic and Microbial Approaches for Stereoselective Hydroxyproline Production and Deuterium Incorporation

Enzymatic and microbial methods offer highly specific and environmentally benign alternatives to chemical synthesis for producing deuterated amino acids. These approaches leverage the inherent stereoselectivity of enzymes to produce the desired L-isomer.

Applications of Proline-4-Hydroxylase and Related Enzymes

Proline-4-hydroxylases (P4Hs) are non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases that catalyze the stereospecific hydroxylation of L-proline to form trans-4-hydroxy-L-proline. mdpi.com This enzymatic reaction is a cornerstone of both natural collagen biosynthesis and biotechnological production of hydroxyproline. mdpi.comnih.gov

For isotopic labeling, these enzymatic reactions can be conducted in a medium containing heavy water (D₂O). The enzyme's catalytic mechanism can facilitate the incorporation of deuterium from the solvent into the product. Some enzymes, like the glycyl radical enzyme HypD, have been studied for their dehydration mechanism of deuterated substrates such as 2,5,5-D3-Hyp. researchgate.net Furthermore, certain enzymes can catalyze H/D exchange directly on the amino acid substrate. For example, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes can reversibly deprotonate α-amino acids, and when this is performed in D₂O, it leads to the stereoselective incorporation of a deuterium atom at the α-carbon. nih.gov An α-oxoamine synthase, SxtA AONS, has been shown to effectively catalyze α-deuteration of a variety of L-amino acids and their esters using D₂O as the deuterium source. nih.govacs.org While these examples focus on α-deuteration, the principle can be extended to other positions depending on the enzyme's mechanism.

Enzyme FamilyApplication in DeuterationKey Features
Proline-4-Hydroxylases (P4Hs)Hydroxylation of deuterated proline precursors or hydroxylation in D₂O.High stereoselectivity for trans-4-hydroxy-L-proline.
PLP-dependent enzymesSite- and stereoselective deuteration at the α-carbon.Uses D₂O as the deuterium source; protecting-group-free reaction. nih.gov
Glycyl Radical Enzymes (GREs)Studied in the context of processing deuterated hydroxyproline.Catalyze difficult radical-based chemical reactions. researchgate.net

Metabolic Engineering Strategies for Labeled Amino Acid Biosynthesis

Metabolic engineering of microbial hosts like Escherichia coli and Corynebacterium glutamicum is a powerful strategy for the de novo production of isotopically labeled amino acids. d-nb.infoembopress.org By cultivating engineered microbial strains in a medium where a standard nutrient (like glucose or water) is replaced by its deuterated counterpart, the organism's metabolic pathways can be harnessed to synthesize fully or partially deuterated biomolecules.

Escherichia coli has been extensively engineered for the production of various amino acids. Strategies typically involve the deletion of genes that lead to by-product formation and the overexpression of key enzymes in the desired biosynthetic pathway to channel metabolic flux towards the target amino acid. embopress.orgnih.gov For producing deuterated amino acids, strains can be adapted to grow in deuterated minimal media with a deuterated carbon source, such as perdeuterated glycerol. nih.gov This approach has been successfully used to produce perdeuterated proteins for NMR studies. nih.gov

Corynebacterium glutamicum is another industrial workhorse for amino acid production. frontiersin.org It has been engineered for the production of various compounds, including nitrogenous ones, from non-native substrates. frontiersin.org Isotope-labeling experiments, often using ¹³C-labeled substrates, are a standard tool to probe and optimize metabolic fluxes in these engineered strains. nih.govasm.orgnih.gov These same principles are applicable for producing deuterium-labeled compounds by growing the engineered strains in D₂O-based media. For instance, engineering the pathways for l-histidine (B1673261) or l-lysine (B1673455) production and running the fermentation in a deuterated medium would lead to the synthesis of deuterated amino acids. nih.govmdpi.com While specific examples for this compound are not prevalent, the established metabolic engineering toolkits for C. glutamicum and E. coli provide a clear blueprint for how such a production system could be designed.

Purification and Characterization Techniques for Isotopic Purity Verification

After synthesis, the purification of this compound and the verification of its chemical and isotopic purity are critical steps.

Purification: High-performance liquid chromatography (HPLC) is a primary method for the purification of amino acids and their derivatives. nih.gov Reversed-phase HPLC, often using a C18 column, can effectively separate the target compound from reaction by-products and unreacted starting materials. researchgate.net For amino acids, derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can facilitate their separation and detection. nih.gov Following HPLC, solid-phase extraction (SPE) can be used for sample cleanup and concentration. nih.gov In microbial production, initial separation from the biomass and culture medium is often achieved through centrifugation and hydrolysis, followed by chromatographic techniques like ion-exchange chromatography. medicalbiophysics.bg

Isotopic Purity Verification: High-resolution mass spectrometry (HR-MS) is the definitive technique for determining isotopic purity. nih.govresearchgate.net Electrospray ionization (ESI)-HRMS allows for the precise mass determination of the deuterated compound and its non-deuterated and partially deuterated isotopologues. nih.gov By comparing the relative abundances of the ion peaks corresponding to the fully deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms, the isotopic enrichment can be accurately calculated after correcting for the natural isotopic abundance of other elements like ¹³C and ¹⁵N. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (²H) NMR, is another powerful tool. It provides quantitative information on the deuterium atom percentage at specific sites within the molecule. sigmaaldrich.com

TechniquePurposeInformation Provided
HPLC PurificationSeparation from chemical impurities and by-products.
HR-MS Isotopic PurityAccurate mass measurement, relative abundance of isotopologues, calculation of % isotopic enrichment. nih.gov
²H NMR Isotopic Purity & StructureDirect detection and quantification of deuterium at specific molecular positions. sigmaaldrich.com

Isotopic Distribution and Positional Specificity in Deuterated Variants

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used to determine the position of the deuterium labels. nih.gov In an MS/MS experiment, the parent ion of the deuterated molecule is selected and fragmented. The resulting fragment ions are then analyzed. By comparing the fragmentation pattern of the deuterated compound with its non-deuterated standard, the location of the deuterium atoms can be deduced. A deuterium atom at a specific position will result in a mass shift in the fragments that retain that position.

NMR Spectroscopy: NMR spectroscopy provides the most detailed information about the specific location of isotopes within a molecule. rsc.org

¹H NMR: In a ¹H NMR spectrum, the absence of a signal at a specific chemical shift where a proton would normally appear is a strong indication of deuterium substitution.

¹³C NMR: The presence of a deuterium atom on a carbon causes a characteristic upfield shift (the isotope shift) in the ¹³C NMR signal for that carbon. It also changes the multiplicity of the signal from a doublet (for a C-H) to a triplet (for a C-D) in a proton-coupled spectrum.

²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing a distinct signal for each unique deuterium environment in the molecule, thus confirming their positions. acs.orgaps.org

2D NMR Techniques: Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can be used to unambiguously assign the positions of deuterium atoms by correlating the chemical shifts of protons and carbons. cdnsciencepub.com A deuterium-decoupled ¹H,¹³C shift correlation experiment can precisely identify which protons have been replaced by deuterium. cdnsciencepub.com

These analytical techniques, when used in combination, provide a comprehensive verification of the successful synthesis of this compound, ensuring its suitability for high-precision analytical applications. rsc.org

Metabolic Tracing and Flux Analysis Using Trans 4 Hydroxy L Proline D3

Fundamental Principles of Stable Isotope Tracers in Metabolic Research

Stable isotope tracers are indispensable tools in modern metabolic research, enabling the precise tracking and quantification of molecular pathways within complex biological systems. chempep.com These tracers are molecules in which one or more atoms have been replaced with a non-radioactive, heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). chempep.comnih.gov Unlike their more abundant, lighter counterparts, these stable isotopes possess additional neutrons, which increases their atomic mass without altering their chemical properties or biological function. nih.gov This chemical identity allows isotopically labeled compounds, such as trans-4-Hydroxy-L-proline-d3, to be metabolized and integrated into cellular machinery in the same manner as the unlabeled, or "light," versions.

The core principle of their use lies in the ability to distinguish the labeled "tracer" from the endogenous "tracee" pool. This distinction is typically achieved using highly sensitive analytical techniques like mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govwiley.comnih.gov These methods detect the mass difference between the labeled and unlabeled molecules, allowing researchers to measure the degree of isotopic enrichment in various metabolites and macromolecules over time. mmpc.org

By introducing a known amount of a stable isotope tracer into a biological system and monitoring its fate, researchers can perform kinetic analyses to determine the rates of metabolic processes. nih.govucdavis.edu Key parameters such as metabolic flux (the rate of turnover of molecules through a pathway), substrate oxidation, and the synthesis and breakdown rates of polymers like proteins can be quantified. nih.govmetsol.com This approach, known as tracer dilution, provides a dynamic view of metabolism that is not achievable through simple concentration measurements. metsol.com The use of stable isotopes offers significant advantages over radioactive isotopes, primarily their safety, which permits their use in a wider range of studies, including those involving human subjects. chempep.com

Investigation of Hydroxyproline (B1673980) Catabolic Pathways

This compound serves as a powerful tracer for elucidating the complex catabolic pathways of hydroxyproline, which differ significantly between animal and microbial systems. As a deuterated analog, it allows for the precise tracking of the carbon and nitrogen backbone of hydroxyproline as it is degraded, providing quantitative data on pathway flux and the contribution of hydroxyproline to downstream metabolic pools.

In animal systems, the catabolism of trans-4-hydroxy-L-proline is a critical pathway for processing this amino acid, which is derived primarily from the turnover of collagen. nih.govnih.gov This multi-step process occurs across different cellular compartments, including the mitochondria and peroxisomes, with the kidneys and liver being major sites of this metabolic activity. researchgate.netnih.gov The pathway is initiated in the mitochondria by the enzyme proline dehydrogenase 2 (PRODH2), also known as hydroxyproline oxidase (HYPDH), which converts hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate. nih.gov

Subsequent enzymatic reactions catalyzed by delta-1-pyrroline-5-carboxylate dehydrogenase (1P5CDH) and 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1) lead to the formation of glyoxylate (B1226380) and pyruvate. nih.gov The glyoxylate produced is a key intermediate that can be further metabolized. A crucial final step in this pathway is the conversion of glyoxylate to glycine (B1666218), a reaction catalyzed by the enzyme alanine-glyoxylate aminotransferase (AGT). nih.govresearchgate.net This conversion is vital for preventing the accumulation of glyoxylate, which can otherwise be oxidized to oxalate, a harmful compound associated with kidney stone formation. nih.govnih.gov Nearly 90% of collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine through this pathway, highlighting its importance in amino acid homeostasis. nih.govresearchgate.net

In anaerobic environments, such as the human gut, a distinct pathway for hydroxyproline catabolism is employed by various microbes. nih.govnih.gov This pathway is centered around the activity of a key enzyme known as trans-4-hydroxy-L-proline dehydratase (HypD), a member of the glycyl radical enzyme (GRE) superfamily. nih.govnih.gov These enzymes are specialized for catalyzing chemically challenging reactions in the absence of oxygen. nih.gov

The HypD enzyme catalyzes the direct dehydration of trans-4-hydroxy-L-proline, removing a water molecule to form the product (S)-Δ¹-pyrroline-5-carboxylate (P5C). nih.govnih.govnih.gov This mechanism is a cornerstone of anaerobic hydroxyproline metabolism and is prevalent in a diverse range of gut anaerobes, including the pathogen Clostridioides difficile. nih.govnih.gov For these microorganisms, the catabolism of hydroxyproline is often linked to Stickland fermentation, a process where pairs of amino acids are fermented to generate energy. nih.gov The discovery of the HypD-mediated pathway has provided significant insight into the biochemical strategies used by the gut microbiome to utilize collagen-derived nutrients. nih.gov

The use of this compound is instrumental in tracing the fate of the hydroxyproline backbone into various downstream metabolites. The deuterium label acts as a stable signature that can be followed through subsequent biochemical transformations.

In animal systems, the primary fate of the hydroxyproline-derived carbon skeleton is the synthesis of glycine via the glyoxylate intermediate. nih.govnih.gov By administering this compound and measuring the incorporation of deuterium into the glycine pool, researchers can quantify the contribution of hydroxyproline catabolism to total glycine synthesis. nih.gov This is crucial for understanding inter-organ metabolism, as glycine itself has numerous essential functions, including roles in the synthesis of glutathione, heme, and nucleic acids. youtube.com

In microbial systems, the downstream fate of the P5C produced by HypD is more varied. researchgate.net P5C is a central metabolic intermediate that can be channeled into several pathways. nih.gov It can be reduced to proline, catabolized to generate α-ketoglutarate for entry into the citric acid cycle, or broken down further to yield acetyl-CoA, ammonia, and carbonate, which serve as sources of carbon, nitrogen, and energy. nih.govresearchgate.net Tracing with this compound allows for the mapping and quantification of these divergent microbial metabolic routes.

Table 1: Comparison of Hydroxyproline Catabolic Pathways

FeatureAnimal SystemsMicrobial Systems (Anaerobic)
Primary LocationMitochondria, Peroxisomes (Kidney, Liver)Cytosol (e.g., Gut Microbiome)
Key Initial EnzymeHydroxyproline Oxidase (HYPDH/PRODH2)Hyp Dehydratase (HypD)
Initial ReactionOxidationDehydration
Key IntermediateGlyoxylateΔ¹-pyrroline-5-carboxylate (P5C)
Major End ProductsGlycine, PyruvateProline, α-ketoglutarate, Acetyl-CoA

Proline and Hydroxyproline Interconversion Dynamics and Isotope Exchange

The metabolic relationship between proline and hydroxyproline is primarily unidirectional in animals but can be bidirectional in certain microbial contexts. In animals, hydroxyproline is not synthesized from free proline; instead, it is formed through the post-translational hydroxylation of proline residues already incorporated into polypeptide chains, most notably procollagen. nih.gov This reaction is catalyzed by prolyl hydroxylase enzymes. nih.gov The resulting hydroxyproline is a stable component of collagen and is only released as a free amino acid during protein degradation. Once liberated, its primary fate is catabolism to glycine, not conversion back to proline. nih.govresearchgate.net

In contrast, the microbial HypD pathway provides a direct route for the conversion of free trans-4-hydroxy-L-proline back to proline. nih.gov The product of HypD, Δ¹-pyrroline-5-carboxylate (P5C), is the immediate precursor to proline. nih.gov Many microorganisms that possess the hypD gene also encode a P5C reductase (P5CR), which catalyzes the reduction of P5C to L-proline. nih.govresearchgate.net This effectively reverses the outcome of the post-translational hydroxylation that occurs in animals, allowing microbes to convert a collagen-specific amino acid back into a canonical, proteinogenic amino acid. nih.gov

The use of this compound enables the direct measurement of this interconversion. When this tracer is supplied to a microbial system, the deuterium label can be tracked from hydroxyproline to P5C and subsequently to proline. The rate of appearance of deuterated proline provides a quantitative measure of the flux through this specific interconversion pathway, offering insights into the metabolic strategies microbes use to recycle nutrients in their environment.

Quantitative Assessment of Amino Acid Turnover and Utilization in Biological Models

The concept of protein turnover refers to the continuous and dynamic process of protein synthesis and degradation that occurs in all living organisms. liverpool.ac.uktaylorfrancis.com Stable isotope tracers are the gold standard for quantifying the kinetics of these processes in various biological models, from cell cultures to whole animals. metsol.comnih.gov By introducing an isotopically labeled amino acid like this compound, researchers can measure its rate of disappearance from the free amino acid pool and its rate of incorporation into proteins. nih.govkarger.com

This methodology allows for the calculation of several key kinetic parameters:

Fractional Synthesis Rate (FSR): The percentage of the protein pool that is newly synthesized per unit of time.

Fractional Breakdown Rate (FBR): The percentage of the protein pool that is degraded per unit of time.

Rate of Appearance (Ra): The rate at which an amino acid appears in the free pool, from both protein breakdown and dietary intake.

Rate of Disappearance (Rd): The rate at which an amino acid is removed from the free pool, for either protein synthesis or catabolism. nih.gov

While hydroxyproline is not directly incorporated into proteins during synthesis (it is formed post-translationally), its turnover is a direct reflection of the turnover of the proteins in which it resides, primarily collagen. nih.govnih.gov Therefore, tracing with this compound is a powerful method for specifically quantifying collagen turnover. By monitoring the dilution of the labeled hydroxyproline in the free pool and its release from tissue, researchers can assess the dynamics of collagen metabolism, which is critical in studies of growth, aging, wound healing, and diseases affecting connective tissue.

Table 2: Key Parameters in Isotope-Based Amino Acid Turnover Studies

ParameterAbbreviationDescriptionRelevance for this compound
Fractional Synthesis RateFSRRate of new protein synthesis relative to the existing protein pool.Indirectly measured for collagen via proline incorporation and subsequent hydroxylation.
Fractional Breakdown RateFBRRate of protein degradation relative to the existing protein pool.Directly reflects the rate of collagen degradation when tracking hydroxyproline release.
Rate of AppearanceRaTotal rate at which the amino acid enters the free (plasma) pool.Measures the rate of hydroxyproline release from endogenous collagen breakdown and dietary absorption.
Rate of DisappearanceRdTotal rate at which the amino acid leaves the free pool.Measures the rate of hydroxyproline uptake by tissues for catabolism.

Advanced Analytical Applications of Trans 4 Hydroxy L Proline D3

Mass Spectrometry-Based Quantitative Methodologies

The primary application of trans-4-Hydroxy-L-proline-d3 in mass spectrometry is as an internal standard for the precise quantification of its unlabeled counterpart, trans-4-hydroxy-L-proline. Due to its identical chemical properties but distinct mass, it co-elutes with the analyte of interest during chromatography, but is readily distinguishable by the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantitative data.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In this context, this compound serves as an ideal internal standard for the quantification of endogenous trans-4-hydroxy-L-proline. nih.govsemanticscholar.org By adding a known amount of the deuterated standard to a sample, a calibration curve can be constructed by plotting the ratio of the peak areas of the analyte to the internal standard against the concentration of the analyte. This method of isotope dilution mass spectrometry is considered the gold standard for quantitative analysis due to its high accuracy and precision.

Role as an Internal Standard in Complex Biological Matrices

The accurate quantification of metabolites in complex biological matrices such as plasma, serum, and tissue extracts is challenging due to the presence of numerous interfering substances. scienceopen.comnih.gov this compound is extensively used as an internal standard to overcome these matrix effects. nih.govsemanticscholar.org Its use ensures that any loss of analyte during sample extraction and processing, or any fluctuations in ionization efficiency in the mass spectrometer, are accounted for, as the internal standard is affected in the same manner as the endogenous analyte. nih.gov This normalization is crucial for obtaining reliable and reproducible results in clinical and research settings. For instance, it has been included in cocktails of isotopically-labeled internal standards for metabolomics studies of human plasma. nih.govsemanticscholar.org

Table 1: Application of this compound as an Internal Standard

Analytical TechniqueMatrixPurposeReference
LC-MS/MSPlasmaMetabolomics Profiling nih.gov
LC-MSPlasma/SerumCOVID-19 Research scienceopen.com
LC-MSLung TissueER Stress Biomarker Discovery nih.gov

Detection and Validation in Proteomics and Metabolomics Profiling

In the broader fields of proteomics and metabolomics, this compound plays a vital role in the validation of quantitative data. In untargeted metabolomics studies, where the goal is to measure as many metabolites as possible, the inclusion of a suite of isotopically labeled standards, including this compound, is essential for data normalization and quality control. scienceopen.com The peak area of endogenous metabolites can be normalized to the areas of their corresponding isotopically-labeled structural analogues for quantitation. nih.govsemanticscholar.org This approach has been utilized in studies investigating metabolic disturbances in various diseases, such as COVID-19, and in identifying potential biomarkers for conditions like endoplasmic reticulum stress in the lung. scienceopen.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biomolecular Research

While less documented in specific research applications compared to its use in mass spectrometry, the principles of isotope labeling with deuterium (B1214612) make this compound a potentially valuable tool in nuclear magnetic resonance (NMR) spectroscopy for biomolecular research. Deuterium has a different magnetic moment than hydrogen, and its substitution for protons can lead to significant advantages in NMR experiments.

Elucidation of Molecular Structures and Conformations

The incorporation of deuterium into molecules can greatly simplify proton NMR (¹H NMR) spectra. By replacing specific protons with deuterons, the corresponding signals in the ¹H NMR spectrum are eliminated, which can aid in signal assignment and the determination of molecular structure. While ¹H and ¹³C NMR spectra of the unlabeled trans-4-hydroxy-L-proline are available for comparison, the specific deuteration pattern in this compound would allow for more detailed conformational analysis of peptides and proteins into which it is incorporated. chemicalbook.comresearchgate.net The simplification of complex spectra is a key advantage of using deuterated compounds in NMR. saudijournals.com

Dynamic Studies of Protein-Ligand Interactions

NMR spectroscopy is a powerful technique for studying the dynamics of protein-ligand interactions at an atomic level. The use of deuterium-labeled ligands or proteins can provide unique insights into these interactions. For example, in studies of proline-rich regions of proteins binding to other molecules, selective deuteration can help to resolve spectral overlap and allow for the measurement of specific nuclear Overhauser effects (NOEs) that define the binding interface. nih.gov Hydrogen-deuterium exchange (HDX) monitored by mass spectrometry, a technique that provides complementary information to NMR, is used to probe protein conformational dynamics that occur during binding. biorxiv.orgnih.gov The incorporation of deuterated amino acids like this compound into proteins could be used in similar ways to probe the dynamics and structure of collagen and other proteins where this amino acid is prevalent.

Table 2: Potential NMR Applications of Deuterium Labeling

NMR ApplicationPrinciple of Deuterium UsePotential Benefit for this compound
Structural ElucidationSimplification of ¹H NMR spectra by removing proton signals.Aiding in the assignment of complex spectra of peptides or proteins containing hydroxyproline (B1673980).
Protein-Ligand InteractionReducing spectral overlap and allowing for specific distance measurements (NOEs).Defining the binding interface of hydroxyproline-containing proteins with their ligands.
Conformational DynamicsProbing changes in solvent accessibility through hydrogen-deuterium exchange rates.Studying the flexibility and folding of collagen and other proteins incorporating this amino acid.

Application in Analytical Method Development and Validation for Biochemical Assays

The development of robust and reliable analytical methods is crucial for the accurate quantification of biomolecules in complex biological matrices. clearsynth.com this compound serves as an ideal internal standard, particularly for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). sapphirebioscience.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry because it closely mimics the analyte of interest—in this case, the endogenous trans-4-Hydroxy-L-proline—throughout the entire analytical process. kcasbio.comscispace.com

The key advantage of using this compound is its ability to compensate for variability during sample preparation and analysis. wisdomlib.org Because its chemical and physical properties are nearly identical to the unlabeled analyte, it experiences similar extraction recovery, ionization efficiency, and potential for ion suppression or enhancement in the mass spectrometer. kcasbio.com However, its slightly higher mass, due to the three deuterium atoms, allows it to be distinguished from the unlabeled analyte by the mass spectrometer. clearsynth.com This co-eluting, mass-differentiated standard enables precise correction for matrix effects and procedural errors, significantly enhancing the accuracy and precision of the measurement. clearsynth.comkcasbio.com

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nist.gov The incorporation of a SIL-IS like this compound is critical for validating key performance characteristics of a bioanalytical method. For instance, in a study developing an LC-MS/MS method for the quantification of trans-4-hydroxy-l-proline in canine serum, a robust validation was performed, assessing parameters such as sensitivity, linearity, accuracy, and precision. nih.gov While this specific study did not use the deuterated standard, the validation parameters achieved highlight the benchmarks that this compound would help establish and maintain. nih.gov Using a SIL-IS often reduces method development time and helps prevent assay bias that can occur with surrogate internal standards. kcasbio.com

The table below summarizes typical validation parameters for an LC-MS/MS assay for trans-4-hydroxy-l-proline, demonstrating the level of precision and accuracy achievable, which is further enhanced by the use of a deuterated internal standard. nih.gov

Validation Parameter Result Significance in Assay Performance
Intra-assay Precision (CV) 2.1% to 3.0%Measures the repeatability of results within the same analytical run.
Inter-assay Precision (CV) 3.2% to 5.3%Measures the reproducibility of results across different analytical runs.
Accuracy (Relative Error) -2.3% to 7.8%Indicates how close the measured values are to the true value.
Linearity Established across a defined concentration rangeConfirms a proportional response of the instrument to the analyte concentration.

Computational and Theoretical Chemistry Approaches

Beyond its role in the laboratory, this compound is relevant to computational studies that provide a deeper understanding of molecular structure, properties, and interactions at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It is employed to predict a wide range of properties, including molecular geometries, vibrational frequencies (which correspond to peaks in infrared and Raman spectra), and electronic characteristics. mdpi.combenthamscience.com DFT studies on the parent molecule, trans-4-hydroxy-L-proline, provide foundational data that are applicable to its deuterated analogue.

DFT calculations can determine the equilibrium structures of different conformers and analyze their vibrational properties. benthamscience.com The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental FT-IR spectra to provide a complete assignment of vibrational modes. benthamscience.com Furthermore, DFT is used to explore electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.combenthamscience.com The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com

Molecular Electrostatic Potential (MESP) surfaces can also be generated using DFT, which helps in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. benthamscience.com These theoretical approaches have been used to study the interaction of hydroxyproline with various surfaces, such as hydroxyapatite (B223615), the mineral component of bone, revealing that the hydroxy functional group enhances binding strength through electrostatic interactions and hydrogen bonding. acs.org

The table below presents examples of molecular properties for amino acids with polar uncharged side chains, like hydroxyproline, that can be calculated using DFT. mdpi.com

Calculated Property Value (Example for Serine in Vacuum) Significance
HOMO Energy -7.22 eVRelates to the electron-donating ability of the molecule.
LUMO Energy 1.95 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 9.17 eVIndicates chemical reactivity and stability.
Dipole Moment 1.63 debyeMeasures the overall polarity of the molecule.

Molecular modeling and simulation techniques, particularly Molecular Dynamics (MD), are essential for understanding the dynamic behavior of molecules and their interactions within a biological system. researchgate.netuni-miskolc.hu These methods allow researchers to study macromolecular structure-to-function relationships at an atomistic level. researchgate.net

These computational models can quantify the number of hydrogen bonds, analyze the solvent accessible surface area (SASA), and calculate binding energies to understand how hydroxyproline interacts with other molecules or surfaces. acs.orgresearchgate.net For example, DFT calculations combined with molecular modeling have been used to determine the binding energies of hydroxyproline with hydroxyapatite surfaces, showing it binds more strongly than other amino acids like glycine (B1666218) and proline. nih.govresearchgate.net This strong interaction is crucial for the nucleation and growth of bone mineral at the collagen matrix. acs.orgnih.gov Such simulations provide insights that are difficult to obtain through experimental means alone. researchgate.net

Interaction Type Key Findings from Molecular Simulations Reference
Collagen Stability Hydroxyproline is responsible for the formation of intermolecular hydrogen bonds, which increases the stability of the collagen triple helix. researchgate.netuni-miskolc.hu
Binding to Hydroxyapatite The binding energy of hydroxyproline to the hydroxyapatite (0110) surface is approximately 610 kJ mol⁻¹, significantly higher than that of glycine or proline. nih.govresearchgate.net
Structural Role The extra hydroxy functional group in hydroxyproline enhances its interaction with surfaces compared to proline due to increased polarity and hydrogen bonding capability. acs.org

Biochemical Roles and Mechanistic Insights in Research Models

Investigation of Collagen and Elastin (B1584352) Turnover and Biosynthesis Pathways

Trans-4-Hydroxy-L-proline is a fundamental component of structural proteins, most notably collagen, where it accounts for a significant portion of the amino acid content, and to a lesser extent, elastin. caymanchem.comnih.govdiscofinechem.com The study of its deuterated form is instrumental in understanding the dynamics of these proteins.

The formation of hydroxyproline (B1673980) is not a direct step in protein synthesis; instead, it occurs as a post-translational modification. researchgate.net Proline residues within the newly synthesized pro-collagen alpha chains are hydroxylated by specific enzymes called prolyl hydroxylases. nih.govresearchgate.net This hydroxylation is a crucial step for the proper folding of the collagen polypeptide chains into their characteristic stable triple-helical conformation. nih.govnih.gov The thermal stability of the collagen triple helix is directly dependent on the presence of 4-hydroxyproline (B1632879) residues. researchgate.netnih.gov

In research models, trans-4-Hydroxy-L-proline-d3 is used as a tracer to monitor the rate of this hydroxylation process and the subsequent steps of collagen maturation. By introducing the labeled compound, scientists can quantify the rate of new collagen synthesis and the efficiency of post-translational modifications under various physiological or pathological conditions.

The breakdown of collagen and other proteins containing hydroxyproline releases the amino acid into the bloodstream and eventually leads to its excretion in urine. nih.gov Consequently, the levels of free hydroxyproline serve as a valuable biochemical marker for protein degradation, particularly collagen turnover. nih.gov Elevated levels can indicate increased collagen breakdown associated with various physiological or disease states. nih.gov

The use of this compound as an internal standard allows for highly accurate and sensitive quantification of endogenous hydroxyproline levels. This stable isotope dilution method is a gold standard in metabolic research, enabling precise measurement of protein catabolism rates in in vitro and ex vivo studies.

Studies on Reactive Oxygen Species (ROS) Scavenging Mechanisms in Cellular Contexts

Beyond its structural role, trans-4-Hydroxy-L-proline has been identified as an effective scavenger of reactive oxygen species (ROS). nih.govresearchgate.net It can directly neutralize oxidizing agents, thereby helping to mitigate cellular oxidative stress. nih.gov This antioxidant property is significant in protecting cells from damage induced by ROS. nih.gov Studies have shown that supplementation with hydroxyproline can alleviate oxidative stress and enhance the synthesis of new collagen. nih.gov In cellular contexts, the addition of proline has been shown to quench ROS, partly by increasing the activity of antioxidant enzymes like catalase. researchgate.net

Research utilizing this compound can help elucidate the specific mechanisms of ROS scavenging. By tracing the metabolic fate of the labeled molecule, researchers can determine its contribution to the antioxidant pool and its role in protecting cellular components from oxidative damage in various experimental models.

Role in Cellular Signaling and Regulatory Pathways in in vitro and ex vivo Models

Recent research has uncovered the involvement of trans-4-Hydroxy-L-proline in key cellular signaling and regulatory pathways, extending its function beyond a mere structural component. nih.gov The post-translational hydroxylation of proline residues on proteins other than collagen is now recognized as a critical regulatory mechanism. nih.gov

The formation of trans-4-hydroxy-L-proline residues has been shown to play a significant role in regulating the activity of certain protein kinases, such as Protein Kinase B (Akt) and DYRK1A. nih.gov Furthermore, it is involved in modulating the function of eukaryotic elongation factor 2 (eEF2). nih.gov The activity of eEF2 kinase (eEF2K), the enzyme that phosphorylates and inhibits eEF2, is itself regulated by proline hydroxylation. nih.gov Specifically, hydroxylation of a key proline residue on eEF2K impairs its activity, which in turn affects the rate of protein synthesis. nih.govnih.gov This regulatory mechanism allows cells to control the energy-intensive process of protein translation in response to cellular stress. nih.govfrontiersin.org

Proline hydroxylation is a central mechanism in the cellular response to changes in oxygen availability (hypoxia). The stability and activity of the hypoxia-inducible transcription factor (HIF) are tightly controlled by a class of enzymes known as HIF prolyl 4-hydroxylases (PHDs). nih.govnih.gov In the presence of sufficient oxygen, PHDs hydroxylate specific proline residues on the HIF-α subunit. nih.gov This modification marks HIF-α for rapid degradation by the proteasome. nih.gov

Under hypoxic conditions, the PHDs are inactive due to the lack of their co-substrate, oxygen. nih.gov This leads to the stabilization of HIF-α, allowing it to dimerize with HIF-β, enter the nucleus, and activate the transcription of genes that help the cell adapt to low oxygen levels. nih.gov The study of this pathway is crucial for understanding processes like tumor growth and ischemic diseases.

Interactive Data Table: Proteins and Pathways Regulated by Proline Hydroxylation

Regulated Molecule/Pathway Function Role of Proline Hydroxylation
Collagen Major structural protein in connective tissue. nih.gov Essential for the thermal stability of the triple helix. nih.gov
Protein Kinase B (Akt) Cell signaling (survival, growth, proliferation). Hydroxylation of proline residues can modulate its catalytic activation. nih.gov
DYRK1A Kinase Regulation of cell proliferation and development. Proline hydroxylation influences its phosphorylation and activity. nih.gov
eEF2K / eEF2 Control of protein synthesis elongation. nih.gov Hydroxylation of eEF2K inhibits its activity, thus promoting protein translation. nih.gov
HIF-1α Master regulator of the cellular response to hypoxia. nih.gov Oxygen-dependent hydroxylation signals HIF-1α for proteasomal degradation. nih.gov

Application in Exploring Amino Acid Fermentation in Microbial Communities

The study of amino acid metabolism within complex microbial communities, such as the human gut microbiota, presents significant challenges in tracking the fate of specific compounds. Isotopically labeled amino acids, such as this compound, serve as powerful tools to overcome these challenges. By introducing a labeled version of the amino acid, researchers can trace its metabolic pathway and distinguish its fermentation products from the complex background of other metabolites.

Recent research has identified anaerobic metabolism of trans-4-hydroxy-L-proline (Hyp) as a relevant pathway in the gut microbiome. escholarship.org A key enzyme in this process is Hyp dehydratase (HypD), a glycyl radical enzyme (GRE) that catalyzes the dehydration of Hyp to generate Δ1-pyrroline-5-carboxylate (P5C). escholarship.org This enzyme is found in a variety of gut anaerobes, including pathogenic species like Clostridioides difficile as well as commensal Clostridia. escholarship.orgbiorxiv.org The ability to ferment hydroxyproline may provide a competitive advantage for colonization and growth in the gut environment. biorxiv.org

In a research setting, this compound would be introduced into a microbial culture or a model system (e.g., gnotobiotic mice). Using techniques like mass spectrometry, scientists can then track the deuterium (B1214612) label as it is incorporated into downstream metabolites. This allows for the unambiguous identification of fermentation products derived from hydroxyproline, helping to elucidate the specific metabolic roles of different microbial species and the interactions between them. For instance, this approach can clarify the importance of hydroxyproline as a precursor in Stickland fermentation, a process where pairs of amino acids are fermented, with one acting as an electron donor and the other as an electron acceptor. escholarship.org

Aspect of Microbial Fermentation Key Findings & Role of Labeled Tracers Relevant Microorganisms
Key Enzyme Hyp dehydratase (HypD), a glycyl radical enzyme, converts trans-4-hydroxy-L-proline to Δ1-pyrroline-5-carboxylate (P5C). escholarship.org Labeled Hyp-d3 allows for precise tracking of this conversion.Clostridioides difficile, Commensal Clostridia (C. scindens, C. hylemonae, C. hiranonis) biorxiv.org
Metabolic Pathway Provides an anaerobic route for Hyp metabolism, potentially linking to Stickland fermentation pathways where proline and its derivatives act as electron acceptors. escholarship.orgbiorxiv.orgGut anaerobes expressing the HypD enzyme. escholarship.org
Research Application Tracing the metabolic fate of Hyp in complex communities to understand nutrient competition and its role in pathogen fitness and colonization resistance. biorxiv.orgHuman gut microbiota, sediment microbial communities. escholarship.org

Research into Enzymatic Hydroxylation Mechanisms using Labeled Prolines

The enzymatic conversion of L-proline to trans-4-hydroxy-L-proline is a critical reaction in both industrial biotechnology and biological systems, notably in collagen synthesis. metwarebio.comnih.gov This reaction is catalyzed by proline 4-hydroxylases (P4Hs), a class of non-heme iron-dependent dioxygenases. metwarebio.comnih.gov Understanding the precise mechanism of these enzymes is crucial for optimizing their industrial application and for insights into related biological processes. nih.govnih.gov

Isotopically labeled precursors, such as a deuterated L-proline, are instrumental in mechanistic studies of P4Hs. When a labeled L-proline is used as the substrate, the resulting trans-4-hydroxy-L-proline will carry the isotopic label (e.g., this compound). This enables researchers to employ kinetic isotope effect (KIE) studies. By comparing the reaction rates of the labeled and unlabeled substrates, scientists can deduce information about the rate-limiting steps of the enzymatic reaction, such as the breaking of a C-H bond during the hydroxylation process.

The hydroxylation reaction catalyzed by P4Hs requires specific co-substrates and cofactors, including molecular oxygen (O2), α-ketoglutarate, and Fe(II). nih.govcreative-proteomics.com During the reaction, α-ketoglutarate is decarboxylated to succinate. researchgate.net Using labeled substrates in combination with advanced analytical techniques allows for detailed investigation into the enzyme's active site, substrate binding, and the sequence of chemical transformations. This knowledge is vital for metabolic engineering efforts aimed at improving the microbial production of trans-4-hydroxy-L-proline in organisms like Escherichia coli, which can be engineered to express P4H enzymes for efficient bioconversion. nih.govnih.govnih.gov

Component Description Role in Research
Enzyme Class Proline 4-hydroxylases (P4Hs); non-heme iron-dependent dioxygenases. metwarebio.comnih.govThe primary catalyst for converting L-proline to trans-4-hydroxy-L-proline. nih.gov
Substrates L-proline, O₂, α-ketoglutarate. nih.govcreative-proteomics.comLabeled L-proline is used to probe the reaction mechanism.
Cofactor Fe(II) (Iron). creative-proteomics.comEssential for the catalytic activity of the hydroxylase enzyme. creative-proteomics.com
Byproduct Succinate (from the decarboxylation of α-ketoglutarate). researchgate.netIts formation is coupled to proline hydroxylation.
Mechanistic Insight Labeled prolines enable Kinetic Isotope Effect (KIE) studies to identify rate-limiting steps and elucidate the chemical mechanism of C-H bond activation.Provides fundamental understanding for enzyme engineering and optimization of microbial fermentation processes. nih.govnih.gov

Emerging Research Frontiers and Methodological Innovations

Development of Novel Tracer Strategies for Complex Biological Systems

Stable isotope tracers are indispensable for investigating metabolic pathways in complex biological systems. ucdavis.edunih.gov The development of novel tracer strategies using trans-4-Hydroxy-L-proline-d3 and similar deuterated compounds is pushing the boundaries of our understanding of protein turnover, particularly for slow-turnover proteins like collagen. metsol.com Collagen is a critical extracellular matrix protein, and its excessive accumulation is a hallmark of fibrosis, a condition that can lead to organ failure. metsol.com

Traditionally, assessing changes in collagen has relied on measuring pool size, but dynamic changes in synthesis rates provide a more insightful alternative. metsol.com Methods utilizing deuterium (B1214612) oxide (D₂O), or "heavy water," have been developed to measure the fractional synthesis of newly formed tissue collagen. metsol.comnih.gov In animal models, D₂O is often administered in drinking water, leading to the incorporation of deuterium into amino acids like proline and its subsequent hydroxylation to hydroxyproline (B1673980) within collagen. metsol.com This allows for the sensitive and reproducible measurement of collagen fractional synthesis rates in tissues such as the liver, lung, and skin. metsol.com

Recent studies have highlighted the surprising degree of age-related decline in skeletal muscle collagen proteostasis, demonstrating that aged muscle has higher rates of collagen synthesis but lower rates of breakdown, leading to accumulation. nih.gov These long-term labeling studies, often lasting for days or weeks, are particularly well-suited for capturing the dynamics of slowly turning-over proteins. nih.gov Researchers have also discovered anomalously high deuterium enrichment in proline and hydroxyproline residues of collagen from certain marine mammals, a phenomenon not attributable to diet, which suggests unknown biochemical pathways for deuterium enrichment and challenges the adage that "you are what you eat". acs.orgresearchgate.netbiorxiv.orgnih.govnih.gov These findings underscore the complexity of isotope metabolism and open new avenues for investigation using deuterated tracers.

Table 1: Research Findings in Deuterated Tracer Strategies

Area of StudyKey FindingTracer UsedModel SystemCitation
Fibrosis/Collagen TurnoverDynamic changes in collagen synthesis rates offer a better alternative to static pool size measurements for assessing fibrosis.Deuterium oxide (D₂O)Animal models (mice, rats) metsol.com
Aging and Muscle ProteostasisAged skeletal muscle exhibits increased collagen synthesis and decreased breakdown, leading to collagen accumulation and a loss of proteostatic maintenance.Deuterium oxide (D₂O)Animal models (mice) nih.gov
Bone Collagen SynthesisA method combining D₂O tracing with gas chromatography pyrolysis-IRMS allows for highly sensitive quantification of bone collagen synthesis rates in vivo.Deuterium oxide (D₂O)Animal models (rodents) nih.gov
Isotope GeochemistryProline and hydroxyproline residues in bone collagen of some marine mammals show extreme deuterium enrichment, far exceeding levels in their environment.Naturally occurring deuteriumVertebrates (seals) acs.orgnih.gov

Integration with Multi-Omics Approaches (e.g., Proteogenomics, Fluxomics)

The data generated from this compound tracer studies can be powerfully integrated with multi-omics approaches to provide a systems-level view of cellular metabolism. Fluxomics, which studies the rates of metabolic reactions, is a primary beneficiary of stable isotope tracing. ucdavis.edu Metabolic flux analysis (MFA) uses stable isotope-labeled tracers to quantitatively study metabolism. researchgate.net By tracking the incorporation of deuterium from this compound into downstream metabolites, researchers can map and quantify the flow of molecules through specific metabolic pathways. ucdavis.eduacs.org

This integration is particularly valuable in cancer research, where metabolic reprogramming is a key feature. nih.govfrontiersin.orgfrontiersin.org Hydroxyproline metabolism is involved in critical processes such as energy production, angiogenesis, and the regulation of hypoxia-inducible factor 1α (HIF-1α). nih.govfrontiersin.org Stable isotope tracing can help elucidate these complex metabolic shifts. researchgate.net

In the realm of proteogenomics, deuterated tracers are used to measure the synthesis rates of specific proteins. nih.govacs.org For instance, stable isotope labeling in cell culture with heavy proline can be used to produce an internal standard for the accurate quantification of collagen-derived peptides in blood samples via mass spectrometry. acs.orgresearchgate.net This allows for detailed absorption and metabolism studies of hydroxyproline-containing peptides. researchgate.net The combination of stable isotope labeling with advanced mass spectrometry techniques enables the detection and quantification of isotopic incorporation with a high degree of detail, including natural abundance correction and fractional enrichment computations.

Advances in in vitro and ex vivo Model Systems for Hydroxyproline-d3 Studies

The study of hydroxyproline metabolism using deuterated tracers is greatly enhanced by advances in in vitro and ex vivo model systems. These models provide controlled environments to investigate specific cellular processes without the complexities of a whole organism.

In vitro models , such as fibroblast cell cultures, are instrumental in studying collagen synthesis and the effects of pro- or antifibrotic compounds. rug.nl Researchers can use these systems to directly measure the impact of various stimuli on collagen production. rug.nl However, assays for quantifying collagen in cell culture, such as the hydroxyproline assay, can be challenging due to the low concentrations of collagen produced and require sensitive, optimized methods. rug.nl Human lung fibroblasts have been used to produce stable isotope-labeled collagen, which serves as a valuable internal standard for quantitative analyses in other samples. researchgate.net

Ex vivo models utilize tissues harvested from organisms for study in a laboratory setting. This approach allows for the investigation of tissue-specific metabolism. For example, articular cartilage can be harvested from mice treated with D₂O to simultaneously measure matrix protein synthesis, ribosomal biogenesis, and cellular proliferation in a single sample. nih.gov

The development of organoid technology represents a significant leap forward for metabolic research. exlibrisgroup.com Organoids are three-dimensional cell cultures derived from stem cells that replicate the architecture and function of human organs. exlibrisgroup.com Adipose and liver organoids, for instance, provide powerful systems for studying the mechanisms of metabolic diseases like obesity and non-alcoholic fatty liver disease, offering advantages over traditional animal models. exlibrisgroup.com These advanced models hold great promise for future studies involving this compound to investigate disease-related alterations in collagen metabolism and other pathways in a human-relevant context.

Bioinformatic and Computational Tools for Interpreting Isotope Tracer Data

The analysis of data from stable isotope tracing experiments is complex and requires specialized bioinformatic and computational tools. oup.com These tools are essential for correcting raw mass spectrometry data, calculating metabolic fluxes, and visualizing the results in a biological context. oup.comescholarship.org

A critical first step in the analysis is the correction for naturally abundant isotopes, which can interfere with the interpretation of tracer data. oup.com Software like IsoCor and the Isotope Correction Toolbox (ICT) are designed to correct mass spectrometry data for these natural isotopes, with ICT being capable of handling complex tandem mass spectrometry data. oup.combio.tools

For metabolic flux analysis, a variety of software packages are available. Tools such as 13CFLUX2 , INCA , and the Python-based FreeFlux are used for flux estimation at both steady-state and non-stationary isotopic states. ucdavis.eduacs.org These programs use the isotopic labeling patterns of metabolites to calculate the rates of reactions in a metabolic network. researchgate.netacs.org

Visualizing the complex datasets generated by these experiments is another key challenge. Escher-Trace is a web-based application that allows users to upload stable isotope tracing data, correct for natural isotope abundance, and visualize the labeling patterns on annotated metabolic pathway maps. escholarship.org Other tools like MIA and Symphony coupled with PollyPhi provide workflows for non-targeted analysis and automated processing of large datasets from LC-MS-based fluxomics studies. oup.com The development of integrated platforms like Garuda provides a graphical user interface to connect these various tools into a seamless workflow, significantly reducing the time and effort required for data analysis. nih.gov

Table 2: Selected Bioinformatic and Computational Tools for Isotope Tracer Data

Tool NamePrimary FunctionKey FeaturesCitation
IsoCorIsotope CorrectionCorrects for naturally occurring isotopes in low- and high-resolution MS data. bio.tools
Isotope Correction Toolbox (ICT)Isotope CorrectionCorrects tandem mass isotopomer data from tandem MS experiments. oup.com
FreeFluxMetabolic Flux AnalysisPython package for fast and reliable fluxomic phenotyping for both steady and transient states. acs.org
INCAMetabolic Flux AnalysisPerforms isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.edu
Escher-TraceData VisualizationWeb-based tool to visualize stable isotope tracing data on metabolic pathway maps. escholarship.org
MIANon-targeted AnalysisDetects and visualizes isotopic enrichment in GC-MS datasets in a non-targeted manner. oup.com
Symphony with PollyPhiAutomated Data ProcessingAutomates custom chains of data processing steps for complex LC-MS analysis in fluxomics.
Garuda PlatformWorkflow IntegrationGUI-based platform that allows sequential performance of individual operations without data format conversion. nih.gov

Compound Information

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing trans-4-Hydroxy-L-proline-d3 in peptide synthesis applications?

  • Methodological Answer : Synthesis requires isotopic labeling at the deuterium (d3) positions, typically via acid-catalyzed exchange or enzymatic methods. Characterization involves:

  • Optical rotation : Confirm stereochemical purity using αα
    ²⁵/D measurements (e.g., −75.6°, c = 1 in H₂O) .
  • HPLC/MS : Verify isotopic enrichment (>99% purity) and rule out non-deuterated analogs .
  • Melting point analysis : Compare decomposition temperatures (e.g., 273°C for non-deuterated forms) to assess isotopic stability .

Q. How does isotopic labeling with deuterium (trans-4-Hydroxy-L-proline-d3) impact collagen stability studies compared to the non-deuterated form?

  • Methodological Answer : Deuterium incorporation alters hydrogen bonding and thermal stability. Use differential scanning calorimetry (DSC) to compare denaturation temperatures and circular dichroism (CD) to monitor conformational changes in collagen models . Ensure deuterium enrichment is quantified via mass spectrometry to avoid confounding results .

Advanced Research Questions

Q. What experimental strategies optimize deuteration efficiency in trans-4-Hydroxy-L-proline-d3 while minimizing racemization?

  • Methodological Answer :

  • Use deuterated solvents (e.g., D₂O) and acidic/basic catalysts to enhance H/D exchange at the C4 hydroxyl and pyrrolidine ring positions .
  • Monitor racemization via chiral HPLC with a Crownpak CR-I column to maintain >99% enantiomeric excess .
  • Validate deuteration sites using ¹H/²H NMR to confirm substitution at C3, C4, or C5 positions .

Q. How can researchers resolve contradictions in reported melting points (e.g., 235°C vs. 273°C) for trans-4-Hydroxy-L-proline derivatives?

  • Methodological Answer :

  • Decomposition vs. melting : Non-deuterated forms decompose at 273°C, while deuterated analogs may show lower melting points due to isotopic effects .
  • Analytical calibration : Use thermogravimetric analysis (TGA) coupled with DSC to distinguish between phase transitions and decomposition .
  • Batch variability : Cross-reference Certificates of Analysis (CoA) for purity and storage conditions (e.g., ambient vs. desiccated) .

Q. What advanced techniques are critical for detecting trans-4-Hydroxy-L-proline-d3 in complex biological matrices?

  • Methodological Answer :

  • LC-HRMS/MS : Employ a hydrophilic interaction liquid chromatography (HILIC) column paired with high-resolution mass spectrometry to separate deuterated isoforms from endogenous hydroxyproline .
  • Isotope dilution assays : Use ¹³C-labeled internal standards to correct for matrix effects and ionization efficiency .
  • Solid-phase extraction (SPE) : Pre-concentrate samples using mixed-mode cation-exchange cartridges to improve sensitivity .

Q. How should researchers design stability studies for trans-4-Hydroxy-L-proline-d3 under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to pH 2–12 buffers at 40–60°C for 48–72 hours. Monitor degradation via UPLC-PDA for loss of deuteration .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at ambient storage conditions .
  • NMR stability assays : Track deuterium retention at C4 and pyrrolidine positions under stress conditions .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing contradictions in isotopic enrichment data across batches?

  • Methodological Answer :

  • Multivariate analysis : Apply principal component analysis (PCA) to batch CoAs to identify variables (e.g., solvent purity, reaction time) affecting deuteration .
  • Error propagation models : Quantify uncertainty in MS-based deuteration measurements using Monte Carlo simulations .

Q. How can researchers validate the absence of cis-isomers in trans-4-Hydroxy-L-proline-d3 synthesis?

  • Methodological Answer :

  • NOESY NMR : Detect spatial proximity between C4 hydroxyl and pyrrolidine protons to confirm trans-configuration .
  • Ion-mobility spectrometry (IMS) : Separate cis/trans isomers based on collisional cross-section differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.